1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-
Overview
Description
1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and agricultural chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- typically involves the reaction of amidoximes with various carboxyl derivatives or aldehydes. One common method includes the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters under specific reaction conditions. For instance, the reaction of amidoxime with carboxylic acids can be carried out in the presence of dehydrating agents to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and sodium dichloroisocyanurate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro-oxadiazole derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors and signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different structural arrangement.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis- stands out due to its specific structural features and the presence of the azoxy group, which imparts unique reactivity and stability. This compound’s ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O3/c5-1-3(10-14-8-1)7-12(13)4-2(6)9-15-11-4/h(H2,5,8)(H2,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYRJUTZOXSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N=[N+](C2=NON=C2N)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336450 | |
Record name | 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78644-89-0 | |
Record name | 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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